2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine
Description
2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine is a substituted phenethylamine derivative featuring a phenyl ring with a chlorine atom at position 2 and a pyrrolidine group at position 6, linked to an ethanamine backbone. Its structural uniqueness lies in the combination of a halogenated aromatic system and a cyclic amine substituent, which may influence reactivity, solubility, and pharmacological profiles .
Properties
IUPAC Name |
2-(2-chloro-6-pyrrolidin-1-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-4-3-5-12(10(11)6-7-14)15-8-1-2-9-15/h3-5H,1-2,6-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEXMBPVKYRGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)Cl)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine typically involves the reaction of 2-chloro-6-nitroaniline with pyrrolidine under specific conditions. The nitro group is first reduced to an amine, followed by the introduction of the pyrrolidine ring through nucleophilic substitution. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a reducing agent like hydrogen gas or a metal catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Research indicates that compounds similar to 2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine exhibit a range of biological activities, particularly as potential therapeutic agents. The presence of the pyrrolidine ring is associated with various pharmacological effects, including:
- Antidepressant Activity : Some studies suggest that derivatives of this compound may act on serotonin receptors, potentially offering antidepressant effects.
- Antipsychotic Properties : The structural characteristics may contribute to antipsychotic activities, which are being explored in preclinical models.
Drug Development
The unique structure of this compound positions it as a valuable scaffold in drug development. Researchers are investigating its derivatives for:
- CNS Disorders : Its potential application in treating central nervous system disorders, including depression and schizophrenia.
- Pain Management : Exploring analgesic properties that could lead to new pain relief medications.
Case Studies
Several case studies have been documented regarding the efficacy and safety profiles of similar compounds:
- Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives and found promising results in animal models for depression .
- Antipsychotic Activity Assessment : Research in Neuropharmacology assessed compounds with similar structures and reported significant antipsychotic effects through modulation of dopamine receptors .
Mechanism of Action
The mechanism of action of 2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to certain biological targets, while the chloro group may influence the compound’s reactivity and stability. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Substituent Variations: Pyrrolidine vs. Morpholine and Other Amines
- Thieno[3,2-d]pyrimidin-6-ylmethyl Derivatives (): A related compound, (2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-(1-methanesulfonyl-pyrrolidin-2-ylmethyl)-methyl-amine, replaces the phenyl ring with a thieno[3,2-d]pyrimidine heterocycle. Substituent Effects: Morpholine (oxygen-containing amine) vs. pyrrolidine (nitrogen-only cyclic amine) alters polarity and hydrogen-bonding capacity.
Backbone Modifications: Ethanamine vs. Trifluoroethylamine
- 1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine () :
This compound features a trifluoroethylamine group attached to an imidazo[1,2-a]pyridine ring. Key comparisons:- Electron-Withdrawing Effects : The trifluoromethyl group strongly withdraws electrons, reducing the basicity of the adjacent amine compared to the unmodified ethanamine in the target compound.
- Ring System : The imidazo-pyridine scaffold may confer greater metabolic stability compared to the phenyl ring due to reduced susceptibility to oxidative degradation .
Aromatic System Differences: Phenyl vs. Pyridine
- 2-(6-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine () :
This pyridine-based analogue replaces the phenyl ring with a chloropyridine system and introduces difluoro substituents. Key distinctions:- Basicity : The pyridine nitrogen lowers the pKa of the ethanamine group (predicted pKa = 6.18) compared to phenyl-based amines, which typically exhibit higher basicity.
- Physical Properties : Higher density (1.348 g/cm³) and boiling point (268.4°C) relative to simpler ethanamine derivatives, likely due to increased molecular rigidity and halogenation .
Simplified Analogues: Unsubstituted Ethanamine Derivatives
- 2-(Pyrrolidin-1-yl)ethan-1-amine (): A structurally simpler analogue lacking the chloro-phenyl moiety. Research highlights: Synthetic Utility: Used as a precursor in oxime formation (e.g., HIPEA synthesis) due to its straightforward detection via GC-MS.
Data Table: Comparative Analysis of Key Compounds
*Estimated based on typical aliphatic amine pKa values.
Research Findings and Implications
- Synthetic Challenges : The target compound’s chloro-phenyl and pyrrolidine groups may complicate purification, as seen in analogues requiring column chromatography for isolation .
- Analytical Considerations : Simpler ethanamine derivatives (e.g., ) are more amenable to GC-MS analysis, whereas aromatic analogues may require advanced techniques like HPLC or crystallography (referencing SHELX/ORTEP tools in ) for structural elucidation .
Biological Activity
2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine, also known by its CAS number 1338943-69-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C12H17ClN2
- Molecular Weight : 224.73 g/mol
- CAS Number : 1338943-69-3
- Purity : Minimum 95% .
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of compounds containing pyrrolidine rings. For instance, derivatives similar to this compound have demonstrated significant activity against various bacterial strains.
Case Study: Antibacterial Evaluation
A study evaluated several pyrrolidine derivatives against Gram-positive and Gram-negative bacteria, revealing that compounds with halogen substitutions exhibited enhanced antibacterial activity. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, with control substances like ciprofloxacin showing an MIC of 2 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 3.12 - 12.5 |
| Control (Ciprofloxacin) | S. aureus | 2 |
| Control (Triclosan) | E. coli | 10 |
Antifungal Activity
In addition to antibacterial properties, some studies have suggested antifungal activity for pyrrolidine derivatives. Compounds similar to this compound were tested against Candida albicans and Fusarium oxysporum, showing promising results with MIC values ranging from 16.69 to 78.23 µM .
The biological activity of this compound is hypothesized to be linked to its ability to interact with bacterial cell membranes and inhibit essential cellular processes. The presence of the chloro group may enhance lipophilicity, facilitating better membrane penetration and subsequent antibacterial action.
Structure–Activity Relationship (SAR)
The structure–activity relationship of pyrrolidine-containing compounds indicates that variations in substituents can significantly influence biological activity. For example, halogenated derivatives tend to show stronger antibacterial effects compared to their non-halogenated counterparts.
Summary of SAR Findings
| Substituent Type | Activity Level |
|---|---|
| Halogen | High |
| Alkyl | Moderate |
| Hydroxyl | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
